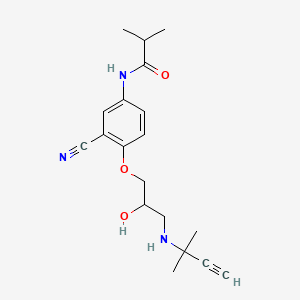
1,3-二癸酰甘油
描述
其分子式为 C23H44O5,分子量为 400.6 g/mol 。二癸酸甘油酯在室温下为液体,主要用于科学研究和工业应用。
科学研究应用
二癸酸甘油酯在科学研究中具有广泛的应用:
化学: 用作研究酯化和水解反应的模型化合物。
生物学: 用于脂类代谢和酶活性研究,特别是脂肪酶。
医学: 由于其生物相容性和形成稳定乳液的能力,正在研究其在药物递送系统中的潜在应用。
作用机制
二癸酸甘油酯的作用机制涉及其与脂肪酶等酶的相互作用,脂肪酶催化酯键水解以释放甘油和癸酸。这些产物随后可以参与各种代谢途径。分子靶标包括脂肪酶和其他酯酶的活性位点 。
生化分析
Biochemical Properties
The biochemical properties of 1,3-Dicaprin are not fully understood due to limited research. As a type of diacylglycerol, it may interact with various enzymes, proteins, and other biomolecules. Diacylglycerols are known to activate protein kinase C (PKC), an enzyme involved in several signal transduction pathways .
Cellular Effects
Diacylglycerols, including 1,3-Dicaprin, are known to influence cell function by acting as secondary messengers in signal transduction pathways . They can impact gene expression and cellular metabolism, although the exact mechanisms and effects may vary depending on the specific type of cell and the context.
Molecular Mechanism
As a diacylglycerol, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme activation or inhibition, and changes in gene expression .
Metabolic Pathways
As a type of diacylglycerol, it may be involved in lipid metabolism pathways .
Transport and Distribution
Lipids such as 1,3-Dicaprin are typically transported in the body bound to proteins, and they can accumulate in various tissues depending on their specific properties .
Subcellular Localization
Diacylglycerols are typically found in the cell membrane, where they can interact with membrane-bound proteins and play roles in signal transduction .
准备方法
合成路线和反应条件
二癸酸甘油酯可以通过甘油与癸酸的酯化反应合成。该反应通常涉及在催化剂(如硫酸或对甲苯磺酸)存在下加热甘油和癸酸,以促进酯键形成。反应在回流条件下进行,以除去水并推动反应完成 。
工业生产方法
在工业环境中,二癸酸甘油酯可以通过类似的酯化过程以更大的规模生产。该反应可在连续流动反应器中进行,以提高效率和产量。然后通过蒸馏或色谱法提纯产品,以获得高纯度二癸酸甘油酯 。
化学反应分析
反应类型
二癸酸甘油酯会发生各种化学反应,包括:
水解: 二癸酸甘油酯可以水解生成甘油和癸酸。该反应通常由脂肪酶或酸性条件催化。
氧化: 二癸酸甘油酯可以被氧化形成过氧化物或其他氧化产物。常见的氧化剂包括过氧化氢和高锰酸钾。
常见试剂和条件
水解: 脂肪酶、酸性或碱性条件。
氧化: 过氧化氢、高锰酸钾。
还原: 氢化铝锂 (LiAlH4)、硼氢化钠 (NaBH4)。
主要形成的产物
水解: 甘油和癸酸。
氧化: 过氧化物、氧化脂肪酸。
还原: 甘油、癸醇。
相似化合物的比较
类似化合物
1,2-二癸酸甘油酯: 与二癸酸甘油酯类似,但甘油主链上的酯键位置不同。
1,3-二癸酸甘油酯: 另一种二酰甘油,在两个位置具有癸酸(癸酸)。
甘油二癸酸酯: 二癸酸甘油酯的同义词,突出了其由甘油和癸酸组成的特性。
独特性
二癸酸甘油酯因其特定的酯化模式而具有独特性,这影响了其物理性质和反应性。其形成稳定乳液的能力及其生物相容性使其在医疗和工业应用中特别有价值 。
属性
IUPAC Name |
(3-decanoyloxy-2-hydroxypropyl) decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-19-21(24)20-28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYWNJQNVNYQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938727 | |
| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(10:0/0:0/10:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0092962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17598-93-5, 53988-07-1 | |
| Record name | 1,3-Didecanoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didecanoic acid, diester with glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didecanoic acid, diester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine](/img/structure/B1663840.png)












